O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine
Description
Properties
CAS No. |
1782-41-8 |
|---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C10H15NO4/c1-12-8-4-7(6-15-11)5-9(13-2)10(8)14-3/h4-5H,6,11H2,1-3H3 |
InChI Key |
XWKUZVURFYMSBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to active sites of enzymes or receptors, modulating their activity. The hydroxylamine moiety can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine are critically influenced by its substitution patterns. Below is a systematic comparison with key analogs:
PPARγ Agonists and Antidiabetic Derivatives
- Podophyllotoxin Derivatives (e.g., PODO-1, 3a, 3f) :
- Structure : Retain the 3,4,5-trimethoxyphenyl group but incorporate dihydrofuran-2(3H)-one or styryl substituents.
- Activity : PODO-1 derivatives exhibit partial PPARγ agonism (10–30% activity of pioglitazone) and reverse insulin resistance in diabetic rat models. Unlike podophyllotoxin, these analogs show reduced gastrointestinal toxicity .
- Key Data :
| Compound | PPARγ Activation (%) | EC50 (μM) |
|---|---|---|
| 3a | 22.5 | 1.8 |
| 3f | 18.7 | 2.1 |
| Pioglitazone | 100 | 0.3 |
Herbicidal Compounds
- 4,5-Diaryl-1,2-dithiole-3-one Oximes (e.g., 6f): Structure: Combines the 3,4,5-trimethoxyphenyl group with a furan-2-yl-dithiolone oxime moiety. Activity: Demonstrates moderate herbicidal activity against Brassica campestris (rape) but weak effects on Echinochloa crus-galli (barnyard grass). Activity is attributed to electron-withdrawing substituents enhancing membrane permeability . Comparison:
| Compound | R Group | Herbicidal Inhibition (%) (Rape) |
|---|---|---|
| 6f | Furan-2-yl | 68.2 |
| 4a | 4-Chlorobenzyl | 72.5 |
| 4b | 4-Methoxyphenyl | 65.3 |
Antineoplastic Prodrugs
- Combretastatin A-4 Analogs (e.g., 1m, 1n) :
- Structure : Shares the 3,4,5-trimethoxyphenyl group but linked to a stilbene scaffold.
- Activity : Sodium phosphate prodrug 1n enhances water solubility (1.2 mg/mL vs. 0.003 mg/mL for parent compound) while retaining tubulin polymerization inhibition (IC50 = 2.4 nM) .
- Key Insight : The trimethoxyphenyl group is critical for binding to the colchicine site of tubulin, but solubility requires prodrug strategies (e.g., phosphate esters) .
α-Branched Amine Derivatives (e.g., 6b, 6j)
- Structure: Trimethylsilyl-protected hydroxylamines with phenyl or octyl chains. Synthesis: Prepared via nucleophilic addition of organozinc halides to nitrones, promoted by trimethylsilyl chloride . Physicochemical Data:
| Compound | Molecular Formula | Molecular Weight | logP* |
|---|---|---|---|
| 6b | C23H27NOSi | 361.8 | 3.7 |
| 6j | C23H35NO2Si | 385.9 | 4.2 |
| Target | C10H15NO4 | 213.2 | 1.9 |
*Calculated using ChemDraw.
Key Research Findings and Trends
Substituent Effects :
- Electron-donating groups (e.g., methoxy) enhance receptor binding (PPARγ, tubulin) but reduce solubility.
- Bulky substituents (e.g., trifluoromethyl in 3a ) improve metabolic stability but may lower bioavailability .
Prodrug Strategies :
- Phosphate esters (e.g., combretastatin 1n ) or trimethylsilyl protection (e.g., 6b ) address solubility limitations inherent to trimethoxyphenyl-containing compounds .
Stereochemical Considerations :
- X-ray crystallography of analogs (e.g., compound 23 in ) confirms that stereochemistry at the benzyl position dictates biological activity, a factor understudied in the target compound .
Q & A
Basic Research Questions
Q. How can the purity of O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine be optimized during synthesis?
- Methodological Answer : Purity optimization requires strict control of reaction conditions. For example, highlights the use of Tebbe reagent in THF for synthesizing structurally related vinyl ethers, achieving yields >80% by maintaining anhydrous conditions and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is critical to isolate the target compound from byproducts . Analytical techniques such as HPLC (reverse-phase C18 column, UV detection at 254 nm) and NMR (1H/13C) should verify purity (>95%) and structural integrity .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., hydroxylamine N-O stretch at ~950 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹) .
- NMR : 1H NMR resolves methoxy protons (singlet at δ 3.8–3.9 ppm for three OCH3 groups) and benzyl protons (δ 4.3–4.5 ppm for CH2NH). 13C NMR confirms substitution patterns on the aromatic ring .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 242.1382 for C11H17NO4) .
Q. How do reaction solvents influence the synthesis of this compound derivatives?
- Methodological Answer : Polar aprotic solvents like THF (used in and ) enhance nucleophilic substitution reactions by stabilizing intermediates. demonstrates that THF improves reactivity in phosphazene-based syntheses, while non-polar solvents (e.g., hexane) reduce side reactions during purification. Solvent choice must align with reagent compatibility; for example, Tebbe reagent decomposes in protic solvents .
Advanced Research Questions
Q. What is the mechanistic role of the 3,4,5-trimethoxyphenyl group in modulating biological activity?
- Methodological Answer : The trimethoxyphenyl group enhances π-π stacking with aromatic residues in biological targets (e.g., enzymes or DNA). shows that derivatives like 1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride exhibit tubulin polymerization inhibition due to methoxy group interactions with the colchicine binding site. Computational docking (AutoDock Vina) and SAR studies (varying methoxy positions) can validate these interactions .
Q. How can contradictory data on reaction yields for trimethoxyphenyl derivatives be resolved?
- Methodological Answer : Discrepancies often arise from substituent electronic effects or steric hindrance . For instance, reports varying yields (55–85%) for vinyl ether syntheses due to steric effects from allyl groups. Systematic optimization (e.g., adjusting reaction time, temperature, or catalyst loading) and kinetic studies (monitoring via TLC or in situ IR) can reconcile contradictions. further suggests that electron-donating methoxy groups accelerate electrophilic substitutions but may hinder sterically demanding reactions .
Q. What advanced techniques are suitable for studying the compound’s interactions with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
